

MLN0905 solubility and preparation for experiments

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Compound of Interest

Compound Name: MLN0905

Cat. No.: B609179

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Application Notes and Protocols for MLN0905

Introduction

MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3][4] PLK1 is a key regulator of multiple stages of mitosis, and its inhibition by **MLN0905** leads to mitotic arrest and subsequent apoptosis in cancer cells.[2][5][6] These application notes provide detailed protocols for the solubilization of **MLN0905** and its application in common preclinical cancer research experiments.

Physicochemical Properties and Storage

Property	Value
Molecular Weight	486.56 g/mol
Formula	C ₂₄ H ₂₅ F ₃ N ₆ S
Appearance	Off-white to yellow solid powder
Storage (Powder)	-20°C for 3 years, 4°C for 2 years[1]

Solubility and Stock Solution Preparation

MLN0905 exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).

Solubility Data

Solvent	Solubility	Notes
DMSO	≥ 30 mg/mL (61.66 mM)[1][2]. Other sources report up to 49 mg/mL (100.7 mM)[7] and 97 mg/mL (199.35 mM)[7].	Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][7]
Water	Insoluble[4][7]	-
Ethanol	Insoluble[7]	-

Protocol for Preparing a 10 mM DMSO Stock Solution

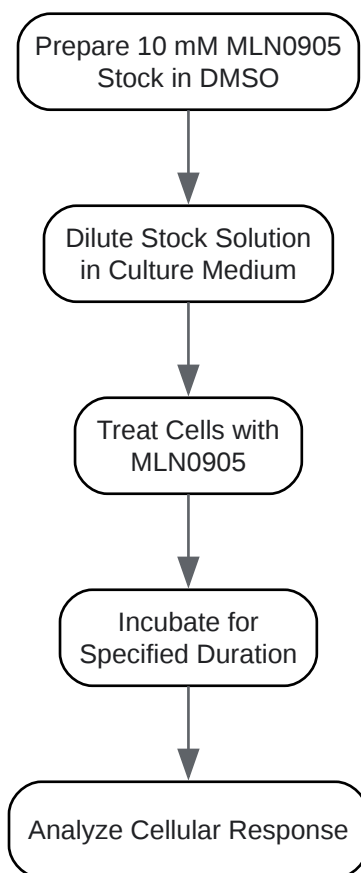
- Weighing: Accurately weigh out the desired amount of **MLN0905** powder. For 1 mg of **MLN0905**, you will need 205.52 μ L of DMSO to make a 10 mM stock solution.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the **MLN0905** powder.
- Mixing: To aid dissolution, gently warm the solution to 37°C and vortex or sonicate for a few minutes until the solid is completely dissolved.[6][8]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C for up to one year or at -80°C for up to two years.[1]

Experimental Protocols

In Vitro Experimentation

For most cell-based assays, the DMSO stock solution is diluted with cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically $\leq 0.1\%$.[9]

Workflow for In Vitro Cell-Based Assays



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Caption: General workflow for in vitro experiments using **MLN0905**.

1. Cell Viability and Proliferation Assay (MTT-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) or lethal dose (LD₅₀) of **MLN0905**.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **MLN0905** in culture medium from the DMSO stock solution. Typical concentrations for IC₅₀ determination range from low nanomolar to micromolar. Add the diluted compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

- **MTT Addition:** Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
- **Solubilization:** Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value. **MLN0905** has shown IC₅₀ values in the range of 3-24 nM in lymphoma cell lines and an LD₅₀ of 22 nM in HT-29 cells.[\[1\]](#)[\[7\]](#)

2. Cell Cycle Analysis by Flow Cytometry

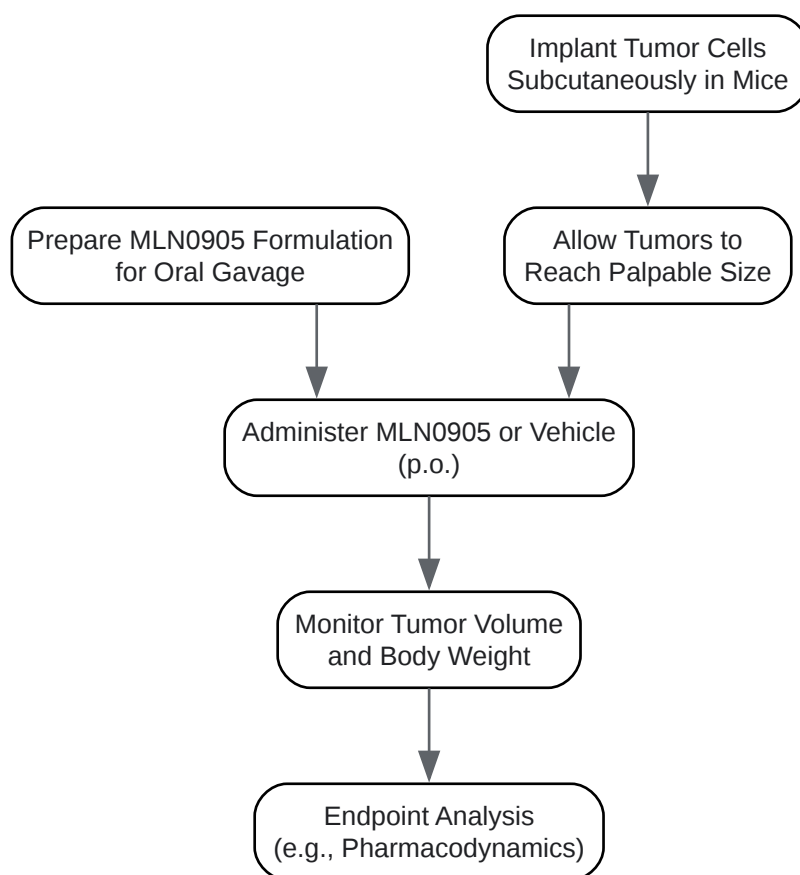
This protocol assesses the effect of **MLN0905** on cell cycle progression.

- **Cell Seeding and Treatment:** Seed 2×10^5 cells in 6-well plates, allow them to attach, and then treat with desired concentrations of **MLN0905** (e.g., 0, 5, and 50 nM) for 48 hours.[\[5\]](#)
- **Cell Harvesting:** Harvest the cells by trypsinization, wash with PBS, and centrifuge.
- **Fixation:** Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.
- **Staining:** Wash the cells to remove ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[\[5\]](#) Incubate in the dark for 30 minutes at 37°C.[\[5\]](#)
- **Analysis:** Analyze the cell cycle distribution using a flow cytometer. **MLN0905** treatment is expected to cause an accumulation of cells in the G2/M phase.[\[5\]](#)

In Vivo Experimentation

For in vivo studies, **MLN0905** is typically administered orally (p.o.). Proper formulation is critical for bioavailability.

Workflow for In Vivo Xenograft Studies



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Caption: General workflow for in vivo xenograft experiments.

1. Preparation of Oral Formulation

The following table summarizes common formulations for in vivo oral administration.

Formulation Components	Final Concentration of Components	Solubility	Reference
5% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Varies based on stock	≥ 2.5 mg/mL (Clear Solution)	[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Varies based on stock	≥ 2.5 mg/mL (Clear Solution)	[1][2]
10% DMSO, 90% Corn Oil	Varies based on stock	≥ 2.5 mg/mL (Clear Solution)	[1][2]
Carboxymethylcellulose sodium (CMC-Na) solution	Varies based on desired dose	Homogeneous Suspension	[7]

Protocol for Formulation 1 (PEG300/Tween-80/Saline):

- Start with a concentrated stock of **MLN0905** in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.[1]
- Add 50 µL of Tween-80 to the mixture and mix again until clear.[1]
- Add 450 µL of saline to reach the final volume of 1 mL.[1] This formulation should be used immediately for optimal results.[7]

2. Xenograft Tumor Model Protocol

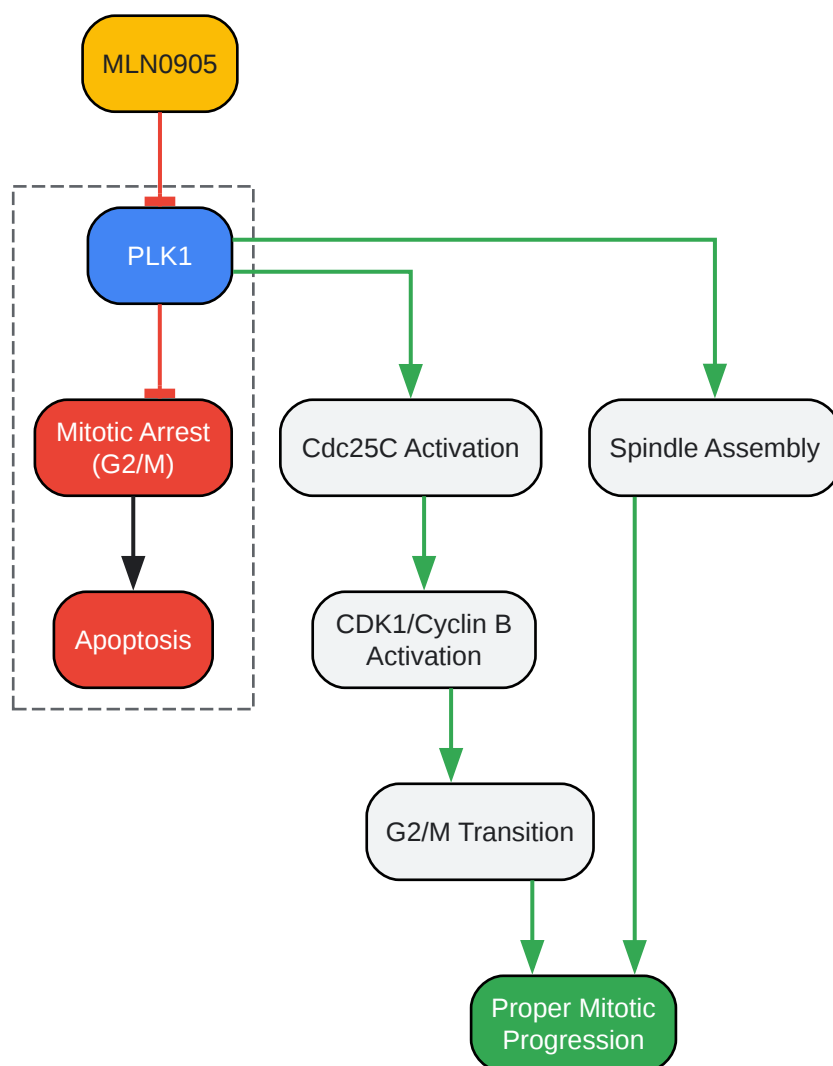
- Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2×10^6 HT-29 cells) into the flank of immunodeficient mice.[6]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

- Treatment Administration: Administer **MLN0905** orally at doses ranging from 6.25 mg/kg to 50 mg/kg, either daily or on an intermittent schedule.[1][7]
- Monitoring: Measure tumor volume with calipers regularly and monitor the body weight of the mice as an indicator of toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze biomarkers of PLK1 inhibition, such as the level of phosphorylated Histone H3 (pHisH3), a key downstream marker.[3]

Mechanism of Action and Signaling Pathway

MLN0905 exerts its anticancer effects by inhibiting PLK1, a serine/threonine kinase that plays a critical role in the G2/M transition and mitosis. Inhibition of PLK1 disrupts several mitotic processes, leading to cell cycle arrest and apoptosis.

Signaling Pathway of **MLN0905** Action



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Caption: **MLN0905** inhibits PLK1, blocking mitotic progression.

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